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Cat. No.: B13660674

Get Quote

Executive Summary
2-Bromo-4-methoxybenzohydrazide (CAS: 1375151-62-4) represents a critical scaffold in

medicinal chemistry, serving as a versatile intermediate for the synthesis of Schiff bases, 1,3,4-

oxadiazoles, and fused heterocyclic systems.[1] Its structural integrity is defined by the

interplay between the electron-donating methoxy group and the sterically significant ortho-

bromine atom.[1] This guide provides a rigorous technical analysis of its chemical structure,

spectroscopic signature, and analytical validation protocols, designed to support high-fidelity

drug development workflows.
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Property Data

IUPAC Name 2-Bromo-4-methoxybenzohydrazide

CAS Number 1375151-62-4

Molecular Formula C₈H₉BrN₂O₂

Molecular Weight 245.07 g/mol (79Br); 247.07 g/mol (81Br)

Monoisotopic Mass 243.9847 Da

Physical State White to off-white crystalline solid

Solubility
Soluble in DMSO, DMF, Methanol (hot);

Insoluble in water

Melting Point
Predicted:[1][2][3][4] 145–155 °C (Dependent on

polymorph/purity)

Synthetic Pathway & Impurity Profiling
Understanding the synthesis is prerequisite to accurate structural analysis, as it dictates the

impurity profile. The compound is typically synthesized via hydrazinolysis of Methyl 2-bromo-4-

methoxybenzoate.[1]

Reaction Logic
The nucleophilic hydrazine attacks the ester carbonyl. The ortho-bromine atom exerts a steric

influence, often requiring elevated temperatures or longer reaction times compared to

unhindered benzoates.
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Caption: Nucleophilic acyl substitution pathway for the synthesis of the target hydrazide.

Critical Impurities:

Unreacted Ester: Detectable via Methyl singlet at ~3.85 ppm (distinct from OMe, usually

~3.80 ppm).

2-Bromo-4-methoxybenzoic Acid: Hydrolysis byproduct; detectable via broad OH stretch

(2500–3300 cm⁻¹) in IR.[1]

Symmetrical Hydrazine:N,N'-di(2-bromo-4-methoxybenzoyl)hydrazine (dimer), formed if

hydrazine stoichiometry is insufficient.[1]

Spectroscopic Elucidation (The Core)
Nuclear Magnetic Resonance (NMR)
The ¹H NMR spectrum in DMSO-d₆ is characterized by the distinct ortho-coupling of the

aromatic ring and the labile hydrazide protons.

Predicted ¹H NMR Assignment (400 MHz, DMSO-d₆):
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Position
Shift (δ
ppm)

Multiplicity Integration
Coupling (J
Hz)

Structural
Logic

-CONH- 9.30 – 9.50 Singlet (br) 1H -

Amide

proton; shift

varies with

concentration

/H-bonding.

[1]

H-6 7.35 – 7.45 Doublet 1H J ≈ 8.5

Ortho to

carbonyl;

shielded

relative to

ester due to

hydrazide

electron

density.[1]

H-3 7.20 – 7.25 Doublet 1H J ≈ 2.5
Ortho to Br,

meta to OMe.

H-5 6.95 – 7.05 dd 1H J ≈ 8.5, 2.5

Ortho to OMe

(shielding

effect); meta

to Br.

-NH₂ 4.40 – 4.60 Singlet (br) 2H -

Terminal

amine;

broadens due

to exchange.

[1]

-OCH₃ 3.75 – 3.85 Singlet 3H -

Characteristic

methoxy

singlet.[1]

¹³C NMR Key Signals:
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C=O (Carbonyl): ~166 ppm.

C-O (Methoxy attached): ~160 ppm.

C-Br (Bromine attached): ~122 ppm (Distinctive upfield shift for ipso-C-Br).[1]

Mass Spectrometry (MS)
The mass spectrum provides the definitive confirmation of the halogen content.

Isotope Pattern: The presence of one Bromine atom results in a characteristic 1:1 doublet for

the molecular ion [M]⁺ and [M+2]⁺ at m/z 244 and 246.

Fragmentation Pathway:

[M]⁺ (244/246): Parent Ion.

[M - NH₂NH]⁺ (213/215): Acylium ion formation (loss of 31 Da).

[M - NH₂NH - CO]⁺ (185/187): Aryl cation.[1]

Infrared Spectroscopy (FT-IR)
Experimental validation requires identification of the hydrazide "fingerprint."

N-H Stretch: Doublet or broad band at 3200–3350 cm⁻¹ (Primary amine

asymmetric/symmetric stretch).

C=O Stretch (Amide I): 1650–1670 cm⁻¹. Lower frequency than the ester precursor (~1720

cm⁻¹) confirms conversion.

C-O-C Stretch: Strong band at ~1250 cm⁻¹ (Aryl alkyl ether).

Analytical Protocols
Protocol A: High-Performance Liquid Chromatography
(HPLC)
For purity assessment during drug development, a reverse-phase method is recommended.[1]
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

Mobile Phase:

A: 0.1% Formic Acid in Water.

B: Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Detection: UV at 254 nm (aromatic) and 280 nm.

Expected Retention: The hydrazide is more polar than the ester precursor and will elute

earlier.

Protocol B: Sample Preparation for NMR
Weighing: Accurately weigh 5–10 mg of the solid into a clean vial.

Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D). Chloroform-d is not recommended due to

poor solubility of the hydrazide moiety.

Filtration: If the solution is cloudy (indicating inorganic salts from synthesis), filter through a

cotton plug into the NMR tube.

Acquisition: Set relaxation delay (d1) to >1.0s to ensure accurate integration of the aromatic

protons vs. the methoxy protons.

Structural Validation Workflow
The following diagram illustrates the logical decision tree for validating the structure of 2-
Bromo-4-methoxybenzohydrazide.
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Caption: Step-by-step analytical workflow for structural validation of the target hydrazide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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